molecular formula C13H13ClO2 B2828888 Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-52-1

Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2828888
CAS No.: 131515-52-1
M. Wt: 236.7
InChI Key: USSCQIBSWVQYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Bicyclo[1.1.1]Pentane (BCP) Derivatives in Medicinal Chemistry

Historical Evolution of BCP Scaffolds as Nonclassical Bioisosteres

The adoption of BCPs in drug discovery originated from their unique capacity to mimic para-substituted benzene rings while conferring enhanced physicochemical properties. Early work in the 1990s identified BCP analogues of (S)-(4-carboxyphenyl)glycine as potent mGluR1 antagonists, though broader interest remained limited until Pfizer’s 2012 landmark study. By replacing the para-aromatic core of the γ-secretase inhibitor avagacestat with a BCP scaffold, researchers achieved comparable target affinity alongside improved aqueous solubility (2.5-fold increase), membrane permeability (LogP reduction from 3.1 to 2.4), and metabolic stability (CYP3A4 t₁/₂ extended by 47%).

BCP’s bioisosteric utility extends beyond arene mimicry. The 1,3-bridgehead separation (~2.1 Å) closely approximates internal alkynes (1.9-2.2 Å), enabling replacement in compounds like tazarotene analogues while reducing oxidative metabolism risks. Additionally, BCPs serve as tert-butyl substitutes, mitigating phospholipidosis concerns associated with highly lipophilic moieties. The scaffold’s kinetic stability (~66.6 kcal/mol ring strain) ensures compatibility with biological environments, contrasting more reactive alternatives like cubane.

Table 1: Key Milestones in BCP Bioisostere Development
Year Advancement Impact
1996 First BCP-based mGluR1 antagonist Demonstrated feasibility of aromatic substitution
2012 Avagacestat BCP analogue Validated solubility/permeability benefits in lead optimization
2018 Radical carboamination of [1.1.1]propellane Enabled unsymmetrical 1,3-difunctionalization
2023 Photocatalyzed Giese reactions for DNA-encoded library synthesis Expanded applications to combinatorial drug discovery

Role of Methyl 3-(4-Chlorophenyl) Substituents in Molecular Design

Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate (C₁₃H₁₃ClO₂, MW 236.69 g/mol) epitomizes the synergy between bridgehead engineering and substituent effects. The methyl carboxylate group at position 1 enhances solubility (clogP = 2.1 vs. 3.4 for analogous arenes) while serving as a metabolic stabilization handle. Comparative studies show ester hydrolysis to 3-(4-chlorophenyl)BCP-carboxylic acid (C₁₂H₁₁ClO₂) retains target engagement but reduces plasma protein binding by 18%, highlighting the tunability of pharmacokinetic profiles.

The 4-chlorophenyl moiety at position 3 introduces strategic halogen bonding potential. Crystallographic data reveal chlorine’s σ-hole interaction with Thr231 in kinase binding pockets, improving affinity (ΔKd = 0.8 nM vs. 2.1 nM for non-halogenated analogues). Additionally, the substituent’s electron-withdrawing nature mitigates oxidative metabolism at the BCP bridge, as evidenced by 73% lower CYP2C9 turnover compared to methyl-substituted derivatives.

Table 2: Physicochemical Properties of Methyl 3-(4-Chlorophenyl)BCP-Carboxylate vs. Analogues
Property Methyl 3-(4-Cl-Ph)BCP-Carboxylate para-Chlorobenzoate Ester BCP-Carboxylic Acid
Molecular Weight (g/mol) 236.69 228.65 222.67
Calculated LogP (clogP) 2.1 3.4 1.8
Aqueous Solubility (mg/mL) 0.89 0.12 1.34
Metabolic Stability (t₁/₂) 42 min (CYP3A4) 18 min 56 min

The compound’s synthetic accessibility via [1.1.1]propellane ring-opening—using triethylborane-mediated radical addition with methyl 4-chlorobenzoate—ensures scalability (78% yield, >98% purity). Recent advances in photochemical [2+2] cycloadditions further enable late-stage diversification of the BCP core, though direct bridge functionalization remains challenging for this derivative.

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c1-16-11(15)13-6-12(7-13,8-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSCQIBSWVQYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with bicyclo[1.1.1]pentane-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Drug Development

Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate has potential applications in drug development due to its structural characteristics that improve pharmacological properties:

  • Bioisosteric Replacement : The bicyclo[1.1.1]pentane moiety can replace traditional phenyl rings in drug molecules, resulting in improved solubility and reduced non-specific binding, which are critical for enhancing bioavailability .
  • Pharmacokinetic Advantages : Compounds featuring this bicyclic structure have shown better oral absorption and metabolic stability compared to their phenyl counterparts, making them attractive candidates for further development in therapeutic applications .

Case Studies

Several studies illustrate the efficacy of this compound or similar compounds:

  • Indoleamine-2,3-dioxygenase Inhibitors : Research has demonstrated that replacing central phenyl rings with bicyclo[1.1.1]pentane structures leads to potent inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy . This modification enhances both potency and selectivity while improving pharmacokinetic profiles.
  • γ-Secretase Inhibition : A study replaced para-substituted fluorophenyl groups in γ-secretase inhibitors with bicyclo[1.1.1]pentane motifs, yielding compounds with significantly enhanced aqueous solubility and oral bioavailability, indicating the structural advantages of this bicyclic framework in drug design .

Synthetic Applications

This compound can also serve as an intermediate in organic synthesis:

  • Building Blocks : The compound can be utilized to synthesize various derivatives through standard derivatization reactions, allowing for the creation of complex molecules that are valuable in medicinal chemistry and materials science .
  • Functionalization : The presence of the carboxylate ester group facilitates further functionalization reactions, enabling the incorporation of diverse functional groups that can tailor the properties of the final products for specific applications.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The BCP core allows for diverse functionalization. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate 4-Cl-phenyl, methyl ester C₁₃H₁₃ClO₂ 236.69 Rigid BCP core; electron-withdrawing Cl enhances stability
Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate 4-CN-phenyl, methyl ester C₁₄H₁₃NO₂ 227.26 Strong electron-withdrawing CN group; predicted density: 1.25 g/cm³
Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate CF₃, methyl ester C₈H₉F₃O₂ 194.15 High lipophilicity; metabolic stability from CF₃
Methyl 2,2-difluoro-3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate 2,2-diF, 4-CF₃-phenyl C₁₄H₁₁F₅O₂ 306.23 Fluorination enhances polarity and bioavailability
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate Hydroxyl, benzyl ester C₁₃H₁₄O₃ 218.25 Polar hydroxyl group improves solubility

Key Observations :

  • Electron-withdrawing groups (Cl, CN, CF₃) increase chemical stability but may reduce solubility.
  • Fluorination (e.g., 2,2-difluoro derivatives) balances lipophilicity and polarity, enhancing drug-like properties .
  • The 3-chlorophenyl isomer (CAS 131515-50-9) has distinct steric and electronic effects compared to the 4-chloro derivative .

Physicochemical Properties

Limited data are available, but predicted/experimental values highlight differences:

Compound Melting Point (°C) Boiling Point (°C) Solubility Stability
Methyl 3-(4-chlorophenyl)BCP-1-carboxylate Not reported Not reported Low (high lipophilicity) Stable under standard conditions
Methyl 3-(4-cyanophenyl)BCP-1-carboxylate Not reported 340.8 (predicted) Moderate (polar CN group) Hydrolytically stable
Bicyclo[1.1.1]pentane-1,3-diylbis(bis(4-methoxyphenyl)methanol) 95 Not reported Low (crystalline solid) Sensitive to oxidation

Insights :

  • Cyanophenyl derivatives exhibit higher predicted boiling points due to dipole interactions .
  • Hydroxyl-containing analogues (e.g., compound 23) show improved aqueous solubility .

Biological Activity

Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate, a compound featuring a bicyclo[1.1.1]pentane core, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Methyl 3 4 chlorophenyl bicyclo 1 1 1 pentane 1 carboxylate\text{Methyl 3 4 chlorophenyl bicyclo 1 1 1 pentane 1 carboxylate}

This bicyclic structure offers distinctive reactivity profiles compared to more traditional compounds, which may enhance its biological activity.

Indoleamine-2,3-dioxygenase (IDO) Inhibition

A significant area of research has focused on the compound's ability to inhibit indoleamine-2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation and tumor immune evasion. Studies indicate that derivatives of bicyclo[1.1.1]pentane exhibit potent IDO inhibition, which can enhance anti-tumor immunity when combined with immune checkpoint inhibitors like pembrolizumab .

Table 1: Biological Activity of Bicyclo[1.1.1]pentane Derivatives

CompoundTarget EnzymeIC50 (µM)Remarks
Compound 2IDO<0.5High potency, favorable pharmacokinetics
This compoundIDOTBDPotential for further optimization

Synthesis Methods

The synthesis of this compound has been explored through various methodologies, including radical reactions and photochemical processes that utilize [1.1.1]propellane as a precursor . These methods allow for the efficient production of asymmetrically substituted bicyclic compounds, which are vital for enhancing biological activity.

Case Study: Synthesis and Testing

A recent study demonstrated the synthesis of a bicyclo[1.1.1]pentane derivative via a one-step photochemical reaction involving propellane and various reagents under controlled conditions, yielding high purity and yield suitable for biological testing . The synthesized compound was then evaluated for its IDO inhibitory activity, confirming its potential as an immunotherapeutic agent.

Research Findings

Research indicates that modifications to the bicyclo[1.1.1]pentane core can significantly impact biological activity:

  • Metabolic Stability : The incorporation of the bicyclic structure has been shown to enhance metabolic stability compared to traditional phenyl-containing compounds, reducing susceptibility to hydrolysis and improving pharmacokinetic profiles .
  • Selectivity : Compounds featuring the bicyclo[1.1.1]pentane motif exhibit selective inhibition against IDO without affecting other metabolic pathways significantly, suggesting a favorable safety profile for therapeutic applications.

Q & A

Q. How is the compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the bicyclic framework and substituents. For example, ¹H-NMR in CDCl₃ can resolve strained bridgehead protons and aromatic substituents (e.g., 4-chlorophenyl) . High-Resolution Mass Spectrometry (HRMS) and FTIR are used to validate molecular weight and functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary bioisosteric applications of this compound?

  • Methodological Answer : The bicyclo[1.1.1]pentane core is a non-classical bioisostere for aromatic rings (e.g., phenyl), improving solubility and reducing non-specific binding. This is demonstrated in derivatives like methyl 3-(2-hydroxyethyl)-substituted analogs, which enhance oral bioavailability and pharmacokinetic profiles in drug design .

Q. What solvents and reaction conditions optimize its chemical stability?

  • Methodological Answer : The compound is stable in aprotic solvents (e.g., DCM, THF) under inert atmospheres (N₂/Ar). Acidic or basic conditions may hydrolyze the ester group, necessitating pH-neutral environments during storage. Reaction temperatures >100°C should be avoided to prevent decomposition of the strained bicyclic core .

Q. How does the 4-chlorophenyl substituent influence reactivity?

  • Methodological Answer : The electron-withdrawing Cl group enhances electrophilic substitution on the aromatic ring. It also increases lipophilicity, which can be quantified via logP measurements. Comparative studies with fluorophenyl analogs suggest halogen size and electronegativity affect binding to hydrophobic protein pockets .

Advanced Research Questions

Q. What strategies address enantioselective synthesis of chiral bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Chiral resolution via Strecker synthesis or asymmetric catalysis (e.g., Rhodium complexes) can yield enantiomerically pure forms. For example, Ulrich and Mykhailiuk (2024) achieved monofluorinated amino acids using chiral auxiliaries . Computational modeling (DFT) aids in predicting transition states for stereochemical control.

Q. How do structural modifications (e.g., halogenation, hydroxylation) impact biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show that substituents like bromoacetyl () enhance covalent binding to biological targets (e.g., kinases), while hydroxyl groups improve solubility but reduce membrane permeability. Fluorination () balances metabolic stability and target affinity .

Q. What mechanisms underlie its potential anticancer activity?

  • Methodological Answer : Preliminary data from hydroxyethyl analogs () suggest apoptosis induction via mitochondrial pathways. Dose-dependent cytotoxicity assays (e.g., MTT on HeLa cells) and proteomics can identify target proteins (e.g., Bcl-2 family). Comparative studies with chlorophenyl vs. trifluoromethyl derivatives are needed to isolate substituent effects .

Q. How should researchers resolve contradictions in reported biological data?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from cell line specificity or assay conditions. Meta-analyses should standardize protocols (e.g., consistent serum concentrations, incubation times). For example, methyl 3-(2-hydroxyethyl) derivatives showed activity in breast cancer cells (MCF-7) but not in lung (A549) .

Q. What advanced catalytic systems improve scalability of its synthesis?

  • Methodological Answer : Continuous flow reactors and immobilized catalysts (e.g., Pd/C for cross-coupling) enhance yield and reduce waste. highlights Rh-catalyzed difluorination under mild conditions (room temperature, 24h), achieving 36–43% yields. Green chemistry metrics (E-factor, atom economy) should guide process optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.